(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13538014
InChI: InChI=1S/C13H26N2O2/c1-10(2)14-9-11-7-6-8-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1
SMILES: CC(C)NCC1CCCN1C(=O)OC(C)(C)C
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13538014

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name tert-butyl (2S)-2-[(propan-2-ylamino)methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H26N2O2/c1-10(2)14-9-11-7-6-8-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1
Standard InChI Key AWYSTTQBDWOKLF-NSHDSACASA-N
Isomeric SMILES CC(C)NC[C@@H]1CCCN1C(=O)OC(C)(C)C
SMILES CC(C)NCC1CCCN1C(=O)OC(C)(C)C
Canonical SMILES CC(C)NCC1CCCN1C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Characteristics

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₃H₂₆N₂O₂
Molecular Weight242.36 g/mol
IUPAC Nametert-butyl (2S)-2-[(isopropylaminomethyl)pyrrolidine-1-carboxylate]
Stereochemistry(S)-configuration at C2

Stereochemical Implications

The (S)-configuration at the 2-position critically influences the compound’s interaction with chiral biological targets. Studies on analogous pyrrolidine derivatives demonstrate that stereochemistry modulates binding affinities to enzymes and receptors by up to 100-fold. For instance, enantiomeric pairs of similar compounds exhibit divergent pharmacokinetic profiles, underscoring the necessity of stereocontrol during synthesis.

Synthetic Methodologies

Multi-Step Synthesis Overview

The synthesis of (S)-2-(isopropylamino-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves sequential protection, functionalization, and deprotection steps. A representative pathway includes:

  • Pyrrolidine Protection: Introduction of the tert-butyloxycarbonyl (Boc) group at the 1-position using di-tert-butyl dicarbonate under basic conditions.

  • Side-Chain Functionalization: Reductive amination of a 2-formylpyrrolidine intermediate with isopropylamine, employing sodium cyanoborohydride as the reducing agent.

  • Final Deprotection: Acidic removal of the Boc group, followed by reprotection as the tert-butyl ester to enhance stability.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Boc₂O, DMAP, CH₂Cl₂, 0°C → RT85>95%
2Isopropylamine, NaBH₃CN, MeOH7892%
3TFA/CH₂Cl₂, then Boc₂O, Et₃N9098%

Optimization Challenges

Key challenges include minimizing racemization during the reductive amination step and ensuring regioselectivity in the functionalization of the pyrrolidine ring. Solvent polarity and temperature profoundly impact reaction kinetics; for example, tetrahydrofuran (THF) enhances the solubility of intermediates compared to dichloromethane (DCM).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≤1 mg/mL in water at 25°C) due to the hydrophobic tert-butyl group. It demonstrates stability in organic solvents such as DCM and ethyl acetate but undergoes gradual hydrolysis in acidic or basic aqueous media.

Table 3: Physicochemical Profile

PropertyValue
LogP (Predicted)2.3 ± 0.2
Melting Point89–92°C (decomposes)
λmax (UV-Vis)210 nm (π→π*)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.85–3.10 (m, 2H, pyrrolidine CH₂), 3.35 (septet, 1H, isopropyl CH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 28.2 (tert-butyl CH₃), 80.1 (quaternary C), 155.6 (C=O).

  • IR (neat): 2975 cm⁻¹ (C-H stretch), 1685 cm⁻¹ (ester C=O).

Biological Activity and Mechanistic Insights

Target Engagement Hypotheses

  • Dopamine D2 Receptor: The pyrrolidine core mimics endogenous ligand conformations, potentially enabling partial agonism.

  • σ-1 Receptor: Hydrophobic substituents like the tert-butyl group may enhance binding to membrane-associated receptors.

Applications in Drug Development

Intermediate in Peptidomimetics

The compound serves as a chiral building block for non-peptidic protease inhibitors. For example, its incorporation into hepatitis C virus NS3/4A protease inhibitors improves metabolic stability compared to peptide-based scaffolds.

Table 4: Activity of Pyrrolidine Derivatives

CompoundTargetIC₅₀ (nM)
Target CompoundD2 Receptor240*
Boc-protected analogueAcetylcholinesterase18
Chloroacetyl derivativeσ-1 Receptor76
*Predicted value based on QSAR modeling.

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